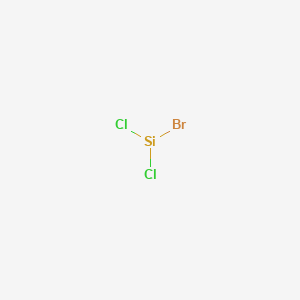
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone: is an organic compound that features a phenylseleno group attached to a fluoranthenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the introduction of a phenylseleno group to a fluoranthenone core. One common method involves the use of phenylselenyl chloride in the presence of a base to facilitate the selenation reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phenylselenyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phenylselenyl chloride.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone can undergo oxidation reactions, where the phenylseleno group is converted to a selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent fluoranthenone.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products:
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: The parent fluoranthenone.
Substitution: Various substituted fluoranthenone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s selenium content makes it of interest in biological studies, particularly in the context of selenium’s role in enzymatic functions and antioxidant properties. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-containing drugs .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-value products.
作用機序
The mechanism by which trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone exerts its effects is primarily through its ability to participate in redox reactions. The phenylseleno group can undergo oxidation and reduction, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved are related to the compound’s interaction with other molecules through its selenium moiety, which can act as a nucleophile or electrophile depending on the reaction conditions .
類似化合物との比較
trans-2-Phenyl-1-cyclohexanol: Used as a chiral auxiliary in organic synthesis.
trans-9-(2-Phenylethenyl)anthracene: Used in Wittig reactions and other organic transformations.
Uniqueness: What sets trans-2-(phenylseleno)-3,10b-dihydro-1(2H)-fluoranthenone apart from similar compounds is its phenylseleno group, which imparts unique reactivity and potential applications in selenium chemistry. This makes it a valuable compound for research and industrial applications where selenium’s properties are desired.
特性
CAS番号 |
83291-50-3 |
|---|---|
分子式 |
C25H24O2SeSi |
分子量 |
463.5 g/mol |
IUPAC名 |
(2R,10bR)-2-phenylselanyl-10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C25H24O2SeSi/c1-29(2,3)27-25-21-15-8-7-13-19(21)20-14-9-10-17(23(20)25)16-22(24(25)26)28-18-11-5-4-6-12-18/h4-15,22H,16H2,1-3H3/t22-,25-/m1/s1 |
InChIキー |
MVMQHLKYKVWHAP-RCZVLFRGSA-N |
異性体SMILES |
C[Si](C)(C)O[C@]12C3=CC=CC=C3C4=CC=CC(=C41)C[C@H](C2=O)[Se]C5=CC=CC=C5 |
正規SMILES |
C[Si](C)(C)OC12C3=CC=CC=C3C4=CC=CC(=C41)CC(C2=O)[Se]C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


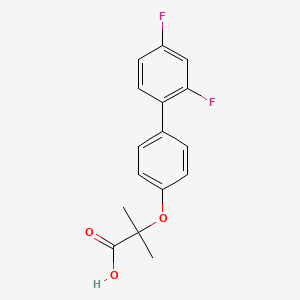
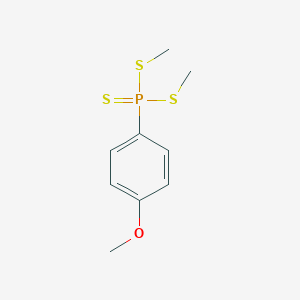
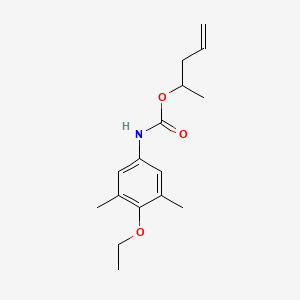
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
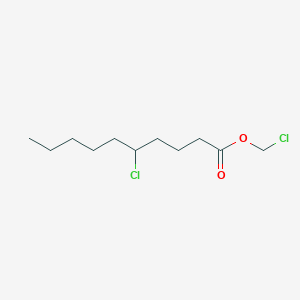
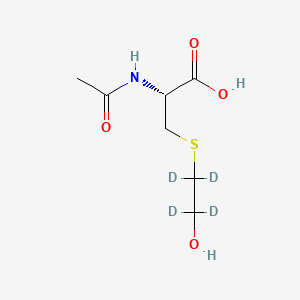
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
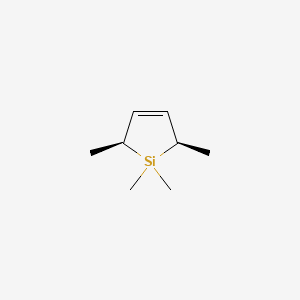
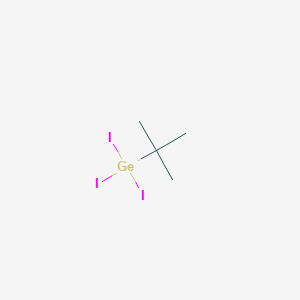
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)

